molecular formula C17H16N2O2S B6021688 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE

2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE

Cat. No.: B6021688
M. Wt: 312.4 g/mol
InChI Key: GHZMDGOJQCCYLB-UHFFFAOYSA-N
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Description

2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a 2-methylphenoxyethylsulfanyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with a suitable thiol, such as ethanethiol, under basic conditions to yield 2-(2-methylphenoxy)ethylsulfanyl compound. The final step involves the cyclization of this intermediate with anthranilic acid or its derivatives under acidic or basic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, potentially inhibiting their activity. The phenoxyethylsulfanyl group can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]sulfanyl}-4(1H)-quinazolinone
  • 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl

Uniqueness

2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

IUPAC Name

2-[2-(2-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-6-2-5-9-15(12)21-10-11-22-17-18-14-8-4-3-7-13(14)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZMDGOJQCCYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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